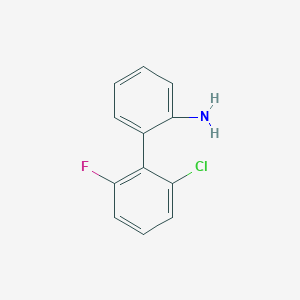

2-(2-Chloro-6-fluorophenyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIVBFAGWPVUNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Chloro 6 Fluorophenyl Aniline and Its Derivatives

Established and Novel Synthetic Pathways to the Core Structure

The formation of the central biaryl amine structure can be achieved through several strategic approaches, including direct C-N bond formation via coupling reactions and multi-step pathways involving the construction of one of the aromatic rings.

Direct synthesis of the 2-(2-Chloro-6-fluorophenyl)aniline core primarily relies on cross-coupling reactions that form the critical carbon-nitrogen (C-N) bond between two aryl fragments. A key precursor for these methods is 2-chloro-6-fluoroaniline (B1301955). One patented route to this precursor starts with o-fluoroaniline, which undergoes bromination and subsequent chlorination. The resulting 4-bromo-2-chloro-6-fluoroaniline (B1287600) is then subjected to hydrogenation to remove the bromine atom, yielding 2-chloro-6-fluoroaniline. google.com Once the necessary aniline (B41778) and aryl halide precursors are obtained, coupling reactions can be employed.

Reductive amination provides a powerful and versatile method for synthesizing secondary and tertiary amines. organic-chemistry.org This strategy typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. nih.govmdpi.com In the context of this compound synthesis, this could involve the reaction between a 2-chloro-6-fluorophenyl-substituted aldehyde and an aniline, followed by reduction using a suitable agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. nih.gov

The reaction conditions for reductive amination can be tailored for high chemoselectivity. For instance, various catalytic systems, including those based on tin, ruthenium, or iridium, have been developed to facilitate this transformation under mild conditions, tolerating a wide array of functional groups. organic-chemistry.orgmdpi.com

Table 1: Selected Catalytic Systems for Reductive Amination

| Catalyst System | Reducing Agent | Substrates | Typical Conditions | Ref |

|---|---|---|---|---|

| SnCl₂ | Phenylsilane | Carbonyls, Aromatic Amines | Methanol | organic-chemistry.org |

| [RuCl₂(p-cymene)]₂ | Ph₂SiH₂ | Aldehydes, Anilines | Good yields, high chemoselectivity | organic-chemistry.org |

| Cp*Ir complexes | Ammonium formate | Ketones | Transfer hydrogenation conditions | organic-chemistry.org |

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form C-N bonds. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods for synthesizing aryl amines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org It has become a dominant method due to its high efficiency, broad substrate scope, and tolerance for various functional groups. wikipedia.org The synthesis of this compound via this method would typically involve coupling 2-chloro-6-fluoroaniline with a suitable 2-halophenyl derivative (e.g., 1-bromo-2-halobenzene) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org Several generations of catalyst systems have been developed, allowing the reaction to proceed under increasingly mild conditions. wikipedia.org

The Ullmann condensation , specifically the Goldberg reaction variant for C-N coupling, is a copper-catalyzed method for reacting an aryl halide with an amine. wikipedia.org While generally requiring harsher conditions (high temperatures and polar solvents) than the Buchwald-Hartwig reaction, it remains a valuable alternative. wikipedia.org The mechanism involves a copper(I) species that reacts with the aryl halide. wikipedia.orgorganic-chemistry.org

Table 2: Comparison of Buchwald-Hartwig and Ullmann C-N Coupling Reactions

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation (Goldberg Reaction) |

|---|---|---|

| Catalyst | Palladium complexes with phosphine or NHC ligands wikipedia.orgacs.org | Copper (I) salts (e.g., CuI) wikipedia.org |

| Reaction Conditions | Generally milder temperatures wikipedia.org | Often requires high temperatures (>200°C) wikipedia.org |

| Substrate Scope | Very broad, includes aryl chlorides, bromides, iodides, and triflates organic-chemistry.org | Traditionally required activated aryl halides; modern methods have improved scope wikipedia.org |

| Base | Weakly coordinating bases (e.g., NaOt-Bu, K₃PO₄) acs.org | Stronger bases (e.g., KOH, K₂CO₃) wikipedia.org |

| Key Advantage | High functional group tolerance and efficiency wikipedia.org | Lower cost of copper catalyst |

Functionalization and Derivatization Routes

Once the core this compound structure is synthesized, it can be further modified to create a diverse range of derivatives. Common strategies include transformations of the aniline's amino group and substitutions on the aromatic rings. Derivatization is a key technique used to modify compounds to enhance their properties for analysis or to build more complex molecules. sci-hub.seresearchgate.net

The Sandmeyer reaction is a classic and powerful method for converting a primary aromatic amine into a wide variety of functional groups via an intermediate diazonium salt. wikipedia.orgbyjus.com The process involves treating the amine with a nitrite (B80452) source (like sodium nitrite) in an acidic medium to form the diazonium salt, which is then displaced by a nucleophile, often with copper(I) salt catalysis. wikipedia.orgorganic-chemistry.org

This reaction offers a way to replace the amino group of this compound with groups such as halides (-Cl, -Br), cyano (-CN), or hydroxyl (-OH). wikipedia.org For example, a synthetic protocol to prepare 2-(2-chloro-6-fluorophenyl)acetamide (B1486545), a thrombin inhibitor, involved a Sandmeyer reaction as a key step to introduce a chlorine atom onto an aromatic ring during the multi-step synthesis. nih.gov This highlights the utility of the Sandmeyer reaction in the functionalization of complex aniline derivatives. nih.gov The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org

Aromatic Nucleophilic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. libretexts.orgyoutube.com Unlike electrophilic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org

This reaction mechanism allows for the introduction of various nucleophiles onto the phenyl rings of the this compound scaffold, provided the rings are appropriately activated. The mechanism generally proceeds in two steps: nucleophilic attack to form a stabilized carbanion intermediate (a Meisenheimer complex), followed by the loss of the leaving group to restore aromaticity. libretexts.org Practical procedures have been developed for SNAr reactions, for instance, using the decomposition of N,N-dimethylformamide (DMF) to generate dimethylamine (B145610) for substitution on activated aryl chlorides and fluorides. nih.gov This method is tolerant of various functional groups and can be used to synthesize a range of aniline derivatives. nih.gov

Cyclization Reactions utilizing this compound as a Precursor

This compound is a valuable precursor for the synthesis of several important heterocyclic structures, most notably carbazoles and acridines. These cyclization reactions typically involve the formation of a new ring fused to one of the aromatic rings of the starting aniline.

One prominent application is in the synthesis of N-H carbazoles. This can be achieved through a one-pot tandem reaction involving a Buchwald-Hartwig amination followed by a direct arylation. nih.gov In this process, 2-chloroanilines react with aryl bromides in the presence of a palladium catalyst. nih.gov The methodology has been successfully applied to the synthesis of various carbazole (B46965) derivatives, including natural products like Clausine P and glycozolidine. nih.gov

Another significant cyclization pathway leads to the formation of acridine (B1665455) derivatives. The reaction of 2-(perfluoroalkyl)anilines with ortho-alkyl-substituted aromatic Grignard reagents can yield 9-substituted acridines. researchgate.net Interestingly, the reaction of 2-(perfluoroethyl)aniline and its higher analogues with an arylmagnesium bromide having a methyl or ethyl group at the ortho position results in an acridine with a shorter perfluoroalkyl group at the 9-position. researchgate.net Palladium-catalyzed reactions are also employed in acridine synthesis, where terminal acetylenes are added between the aryl rings of bis(2-bromophenyl)amine, favoring acridine formation over other potential products. nih.gov

The following table summarizes representative cyclization reactions involving aniline derivatives.

| Precursor | Reagent | Product | Reaction Type | Reference |

| 2-Chloroanilines | Aryl bromides | N-H Carbazoles | Tandem Buchwald-Hartwig amination/direct arylation | nih.gov |

| 2-(Perfluoroalkyl)anilines | ortho-Alkyl-substituted arylmagnesium bromides | 9-Substituted Acridines | Grignard reaction and cyclization | researchgate.net |

| bis(2-Bromophenyl)amine | Terminal acetylenes | 9-Substituted Acridines | Palladium-catalyzed addition and cyclization | nih.gov |

Amine Condensation Reactions for Schiff Base Formation

The condensation of this compound with various aldehydes or ketones is a common method for the formation of Schiff bases, also known as imines. masterorganicchemistry.com These reactions involve the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. masterorganicchemistry.com

The synthesis of fluorinated imines has been a subject of significant interest. For instance, halo-functionalized crystalline Schiff bases have been synthesized through the condensation of substituted benzaldehydes with substituted anilines. acs.org Mechanochemical methods have also been employed for the synthesis of fluorinated imines, offering a rapid and efficient alternative to traditional solvent-based approaches. nih.gov These methods often result in high yields and can be extended to a variety of aniline derivatives. nih.gov

The following table provides examples of Schiff base formation from aniline derivatives.

| Aniline Derivative | Carbonyl Compound | Product | Reaction Conditions | Reference |

| Substituted anilines | Substituted benzaldehydes | Halo-functionalized crystalline Schiff bases | Condensation reaction | acs.org |

| Fluorinated anilines | 3-Hydroxybenzaldehyde | Fluorinated aldimines | Condensation in dichloromethane (B109758) with molecular sieves | mdpi.com |

| Aniline derivatives | 2,3,4,5,6-Pentafluorobenzaldehyde or 2,6-difluorobenzaldehyde | Fluorinated imines | Mechanochemical synthesis | nih.gov |

Catalytic Systems and Reaction Conditions in Synthetic Protocols

The efficiency and selectivity of synthetic routes to this compound and its derivatives are highly dependent on the choice of catalytic systems and the optimization of reaction conditions such as solvent and temperature.

Metal-Catalyzed Processes for Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are fundamental for the synthesis of aryl amines. researchgate.netorganic-chemistry.org This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and a primary or secondary amine. organic-chemistry.org The development of various palladium-ligand systems has significantly expanded the scope and efficiency of this transformation, allowing for the coupling of a wide range of substrates under milder conditions. researchgate.netacs.org

For instance, the synthesis of N-arylated carbazoles can be achieved through the palladium-catalyzed reaction of anilines with cyclic diaryliodonium salts. beilstein-journals.org Similarly, the Buchwald-Hartwig amination is a key step in the synthesis of various secondary anilines, which can then undergo further cyclization reactions. nih.govacs.org Nickel-catalyzed systems have also emerged as effective alternatives for C-N bond formation, particularly in the thioetherification of aryl chlorides with thiols. uwa.edu.au

The table below highlights key metal-catalyzed C-N bond formation reactions.

| Reaction Type | Catalyst System | Substrates | Product | Reference |

| Buchwald-Hartwig Amination | Palladium/Bulky Phosphine Ligands | Aryl halides/triflates and amines | Aryl amines | researchgate.netorganic-chemistry.org |

| N-Arylation | Palladium catalyst | Anilines and cyclic diaryliodonium salts | N-Arylated carbazoles | beilstein-journals.org |

| Thioetherification | Nickel(0) phosphite/phosphine | Aryl chlorides and thiols | Aryl thioethers | uwa.edu.au |

Microwave-Assisted Synthetic Enhancements for Aniline Derivatives

Microwave irradiation has become a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and the formation of fewer byproducts compared to conventional heating methods. rsc.orgbibliotekanauki.pl This technique has been successfully applied to the synthesis of various aniline derivatives.

For example, the microwave-assisted synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and substituted anilines proceeds in high yields within minutes. rsc.orgrsc.org Similarly, the synthesis of unsymmetrical azo dyes through the coupling of nitroarenes with aniline derivatives is significantly accelerated under microwave conditions. bohrium.comnih.gov The dehydrogenative coupling of benzyl (B1604629) alcohol and aniline derivatives to form E-aldimines and N-heterocycles has also been efficiently catalyzed by CoCl2 under microwave irradiation. acs.org

The following table presents examples of microwave-assisted syntheses of aniline derivatives.

| Reaction | Reactants | Catalyst/Conditions | Product | Reference |

| Aromatic Nucleophilic Substitution | 2-Chloro-4,6-dimethylpyrimidine and substituted anilines | Microwave irradiation, ethanol, 160 °C | 2-Anilinopyrimidines | rsc.orgrsc.org |

| Azo Dye Synthesis | Nitroarenes and aniline derivatives | Microwave irradiation, KOH, EtOH-H2O, 150 °C | Unsymmetrical azo dyes | bohrium.comnih.gov |

| Dehydrogenative Coupling | Benzyl alcohol and aniline derivatives | CoCl2, microwave irradiation | E-Aldimines and N-heterocycles | acs.org |

Solvent and Temperature Optimization for Reaction Efficiency

The choice of solvent and the control of reaction temperature are crucial parameters for maximizing the yield and purity of products in the synthesis of aniline derivatives. The optimization of these conditions is often a key aspect of developing efficient synthetic protocols.

In the synthesis of triarylmethanes from anilines, for instance, solvent-free conditions at elevated temperatures (80-100 °C) have been shown to provide the highest yields. rsc.org The use of ionic liquids as solvents has also been explored to improve reaction conditions and facilitate product isolation in certain rearrangements of aniline derivatives. scispace.com

Temperature plays a critical role in controlling reaction outcomes. In the continuous-flow hydrogenation of nitroaromatics to anilines, increasing the temperature from 40 °C to 60 °C significantly improves the yield. researchgate.net Similarly, in the synthesis of N-propargyl aniline derivatives, microwave irradiation at 160 °C was found to be optimal. researchgate.net

The table below illustrates the impact of solvent and temperature on reaction efficiency.

| Reaction | Solvent | Temperature | Key Finding | Reference |

| Synthesis of Triarylmethanes | Solvent-free | 80-100 °C | Higher temperatures and solvent-free conditions improve yield. | rsc.org |

| Continuous-flow Hydrogenation | Methanol | 40-70 °C | Yield increases with temperature, reaching 99% at 60 °C. | researchgate.net |

| Synthesis of N-propargyl anilines | Acetonitrile | 160 °C (Microwave) | Microwave heating at high temperature provides the best results. | researchgate.net |

| Aza-Claisen Rearrangement | Methylimidazolium tetrafluoroborate (B81430) (Ionic Liquid) | Varied | Ionic liquids can serve as "green" solvents and allow for a wider range of applications. | scispace.com |

Chemical Reactivity and Transformation Mechanisms of 2 2 Chloro 6 Fluorophenyl Aniline

Electrophilic Aromatic Substitution Reactions on Halogenated Phenyl Rings

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. In 2-(2-chloro-6-fluorophenyl)aniline, two aromatic rings are present, but their reactivity towards electrophiles differs significantly.

The aniline (B41778) ring is highly activated towards EAS. The amino (-NH₂) group is a powerful electron-donating group, increasing the electron density of the ring, particularly at the ortho and para positions. byjus.com This makes the aniline ring the primary site for electrophilic attack. However, the high reactivity can be a drawback, often leading to multiple substitutions. For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. allrounder.ai To achieve monosubstitution, the strong activating effect of the amino group often needs to be moderated, for example, by converting it to an acetanilide (B955) group before carrying out the substitution. msu.edu

Therefore, in electrophilic substitution reactions involving this compound, the incoming electrophile will overwhelmingly target the ortho and para positions of the aniline ring. Friedel-Crafts reactions are generally not feasible for anilines because the amino group forms a complex with the Lewis acid catalyst, which strongly deactivates the ring. allrounder.ai

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Ring | Substituent | Electronic Effect | Directing Influence | Overall Ring Activity |

| Aniline Ring | -NH₂ | Strong Electron-Donating | Ortho, Para-Directing | Strongly Activated |

| -C₆H₄ClF | Weak Electron-Withdrawing | Ortho, Para-Directing | - | |

| Halogenated Phenyl Ring | -Cl | Inductively Withdrawing, Resonance Donating | Ortho, Para-Directing | Strongly Deactivated |

| -F | Inductively Withdrawing, Resonance Donating | Ortho, Para-Directing | Strongly Deactivated | |

| -C₆H₄NH₂ | Weak Electron-Withdrawing | Ortho, Para-Directing | - |

Nucleophilic Reactivity and Substitution at Aromatic Centers

The nucleophilic character of this compound is centered on two main features: the lone pair of electrons on the aniline nitrogen and the potential for nucleophilic aromatic substitution (SNAr) on the halogenated ring.

The amino group of the aniline moiety is nucleophilic and can react with various electrophiles. This reactivity is fundamental to many of its transformations, particularly in the synthesis of heterocyclic structures. For example, anilines are known to react with chloro-N-heterocycles in nucleophilic substitution reactions, where the aniline nitrogen acts as the nucleophile. researchgate.netrsc.org These reactions are often catalyzed by acid and can be accelerated using microwave irradiation. researchgate.netrsc.org

Nucleophilic aromatic substitution on the 2-chloro-6-fluorophenyl ring is also possible, though it requires specific conditions. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present. In this case, the chlorine and fluorine atoms are the leaving groups. The presence of two electron-withdrawing halogens facilitates the attack of strong nucleophiles. The chlorine atom is generally a better leaving group than fluorine in SNAr reactions. Such reactions proceed via an addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net

Redox Chemistry of the Aniline Moiety

The aniline moiety is susceptible to oxidation. The oxidation of anilines can yield a variety of products depending on the oxidant and reaction conditions. google.com Strong oxidizing agents can lead to the formation of colored polymeric materials (aniline black) or, under controlled conditions, products like nitrobenzene.

The redox potential of the aniline group in this compound is influenced by the substituents on both rings. The electron-withdrawing nature of the 2-chloro-6-fluorophenyl group attached to the aniline ring can make the amino group slightly less susceptible to oxidation compared to unsubstituted aniline.

The oxidation can proceed through a one-electron transfer to form a radical cation, which can then undergo further reactions. This reactivity is harnessed in various synthetic transformations, including certain polymerization and coupling reactions. Conversely, the nitro group in a related precursor, such as a nitrated derivative of this compound, can be reduced to the primary amine. This reduction is a key step in many synthetic pathways and is typically achieved using methods like catalytic hydrogenation or reducing metals in acidic solutions. msu.edu

Investigations into Reaction Mechanisms (e.g., radical pathways, transition states)

The transformations of this compound and its derivatives involve various well-established and investigated reaction mechanisms.

Radical Pathways : The Sandmeyer reaction, which converts an amino group into a halide via a diazonium salt intermediate, is a key transformation that can involve radical mechanisms. nih.gov This reaction is used in the synthesis of compounds like 2-(2-chloro-6-fluorophenyl)acetamides. nih.gov The mechanism can involve a single-electron transfer from a copper(I) catalyst to the diazonium salt, generating an aryl radical which then proceeds to the final product. nih.gov Photoredox catalysis has also enabled the generation of nitrogen-centered radicals from amine derivatives, which can participate in a variety of synthetic reactions, including C-H functionalization.

Transition States in SNAr : As mentioned, nucleophilic aromatic substitution on the halogenated ring proceeds via a Meisenheimer complex. researchgate.net This high-energy, anionic intermediate is the transition state or a close approximation of it. The stability of this complex is crucial for the reaction to proceed and is enhanced by the electron-withdrawing substituents (Cl and F) that can delocalize the negative charge.

Cyclization Mechanisms : The formation of heterocyclic rings from aniline precursors involves intramolecular reactions that proceed through various transition states. For example, the synthesis of acridines from 2-(perfluoroalkyl)anilines is proposed to proceed through the generation of an anionic intermediate, elimination of a fluoride (B91410) ion to form a transient aza-ortho-xylylene intermediate, followed by nucleophilic attack and cyclization. researchgate.net

Pathways to Heterocyclic Architectures from this compound Precursors

This compound and its direct precursor, 2-chloro-6-fluoroaniline (B1301955), are valuable building blocks for the synthesis of a wide range of heterocyclic compounds, many of which are of interest in medicinal chemistry.

Pyrimidine (B1678525) Synthesis : Anilines are common reactants in the synthesis of anilinopyrimidines. The reaction typically involves the nucleophilic substitution of a halogen on a pyrimidine ring by the aniline's amino group. Microwave-assisted synthesis has been shown to be an efficient method for producing these compounds in high yields from substituted anilines and chloropyrimidines. rsc.org

Quinoline (B57606) and Acridine (B1665455) Synthesis : Substituted anilines are central to classical quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions. More contemporary methods may involve metal-catalyzed cyclizations. For instance, the synthesis of acridines has been achieved through the reaction of substituted anilines with Grignard reagents, proceeding through a proposed aza-ortho-xylylene intermediate. researchgate.net

Benzimidazole (B57391) Synthesis : The amino group of the aniline can be used to construct the imidazole (B134444) ring of a benzimidazole system. This often involves condensation with a carboxylic acid or its derivative, followed by cyclization.

Sandmeyer Reaction in Heterocyclic Synthesis : The Sandmeyer reaction provides a route to introduce a variety of substituents onto the aromatic ring by first converting the aniline's amino group into a diazonium salt. nih.gov This diazonium intermediate can then be transformed, for example, into a nitrile, which can subsequently be elaborated into a heterocyclic ring. This approach has been used to prepare precursors for thrombin inhibitors containing the 2-(2-chloro-6-fluorophenyl) moiety. nih.gov

Table 2: Examples of Heterocyclic Synthesis from Aniline Precursors

| Heterocycle Class | General Method | Reactants | Key Mechanism |

| Anilinopyrimidines | Nucleophilic Aromatic Substitution | 2-Chloro-6-fluoroaniline + Halogenated Pyrimidine | Addition-Elimination (Meisenheimer complex) |

| Quinolines/Acridines | Condensation/Cyclization | 2-Chloro-6-fluoroaniline + α,β-Unsaturated Carbonyl or Grignard Reagent | Cyclocondensation / Intermediate Formation |

| Thioamides/Thiadiazoles | Condensation | 2-Chloro-6-fluoroaniline + Thiocarbohydrazide | Nucleophilic addition/Cyclization |

| Acetamides/Guanidines | Acylation/Guanidination | 2-Chloro-6-fluoroaniline + Acylating/Guanidinating Agent | Nucleophilic Substitution |

Computational and Theoretical Investigations of 2 2 Chloro 6 Fluorophenyl Aniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine a molecule's properties based on its electron density.

Optimized Molecular Geometries and Conformational Preferences

In a computational study on 2-bromo-6-chloro-4-fluoroaniline, a similar compound, geometry optimization was performed using DFT with the B3LYP functional and a 6-31+G(d,p) basis set. researchgate.net Such calculations provide precise bond lengths and angles. For the aniline (B41778) family, the geometry of the amino group (NH₂) is also of interest, as its planarity can be influenced by substituents on the aromatic ring. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Related Halogenated Aniline (2-bromo-6-chloro-4-fluoroaniline) using DFT/B3LYP/6-31+G(d,p) (Note: This data is for a related compound and serves as an example of typical DFT results.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.745 | C-C-Cl | 121.5 |

| C-Br | 1.901 | C-C-Br | 120.8 |

| C-F | 1.348 | C-C-F | 119.2 |

| C-N | 1.412 | C-C-N | 120.1 |

Source: Adapted from findings on 2-bromo-6-chloro-4-fluoroaniline. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Orbital Energies, Molecular Electrostatic Potential)

The electronic properties of a molecule are critical for understanding its reactivity and behavior in chemical reactions.

HOMO-LUMO Orbital Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability. worldscientific.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. worldscientific.com

In studies of substituted diphenylamines, it was found that electron-donating groups tend to decrease the HOMO-LUMO gap, while electron-withdrawing groups increase it. semanticscholar.org For halogenated compounds, the nature and position of the halogen can significantly influence the frontier orbital energies. sigmaaldrich.com

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting reactive sites. nih.gov The map uses a color scale to show different potential values: red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas show positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green areas represent neutral potential. For a molecule like 2-(2-chloro-6-fluorophenyl)aniline, the MEP would likely show negative potential around the nitrogen atom of the amine group and the fluorine atom, with positive potential near the hydrogen atoms of the amine group.

Simulated Spectroscopic Data (Vibrational Frequencies, NMR Chemical Shifts) for Comparison with Experimental Data

DFT calculations can simulate various types of spectra, which are vital for validating experimental findings and assigning spectral features.

Vibrational Frequencies (FTIR and FT-Raman): Theoretical calculations of vibrational frequencies help in the assignment of complex experimental infrared (IR) and Raman spectra. By computing the harmonic frequencies of the optimized geometry, researchers can correlate calculated vibrational modes with observed spectral peaks. For instance, in the analysis of 2-bromo-6-chloro-4-fluoroaniline, DFT calculations were used to assign the fundamental vibrational modes, such as C-H stretching, N-H stretching, and C-F stretching. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) is a powerful technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating theoretical NMR chemical shifts (¹H and ¹³C). nih.gov These calculated shifts, when compared to experimental data, can confirm the molecular structure and help assign specific resonances to individual atoms in the molecule. nih.gov For aniline derivatives, the chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of substituents like halogens. plos.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

To understand how a molecule interacts with light, particularly in the ultraviolet-visible (UV-Vis) range, Time-Dependent DFT (TD-DFT) is the method of choice. It is an extension of DFT used to calculate the properties of molecules in their electronically excited states.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. This allows for a direct comparison between theoretical and experimental spectra. The calculations also provide information about the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions. In studies of related compounds, TD-DFT has been successfully used to interpret the electronic absorption spectra and understand the transitions between molecular orbitals (e.g., HOMO to LUMO transitions).

Quantum Chemical Descriptors for Reactivity Prediction

From the electronic structure data obtained through DFT, several quantum chemical descriptors can be calculated to predict a molecule's reactivity. These descriptors are derived from the energies of the frontier orbitals (HOMO and LUMO) and provide a quantitative measure of various reactivity aspects. semanticscholar.org

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

| Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates how easily the electron cloud is polarized. |

Source: Concepts from various DFT studies. semanticscholar.orgsigmaaldrich.com

These parameters are widely used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's electronic structure with its biological activity or other properties. semanticscholar.org For example, studies on halogen-substituted inhibitors have shown a correlation between descriptors like chemical potential and electrophilicity with the binding energy to a protein target.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into the molecule's flexibility, conformational changes, and interactions with its environment (like a solvent).

For a flexible molecule such as this compound, MD simulations could be used to explore the full range of accessible dihedral angles between the two phenyl rings, revealing the most populated conformational states at a given temperature. It can also be used to study how the molecule interacts with other molecules, such as in a solvated system or within a protein's binding site. Although specific MD studies on this compound were not identified in the search, this technique is a standard tool for analyzing the dynamic nature of similar molecules in materials science and medicinal chemistry.

Advanced Derivatives and Analogues of 2 2 Chloro 6 Fluorophenyl Aniline: Synthetic and Structural Aspects

Synthesis and Characterization of Schiff Bases derived from 2-(2-Chloro-6-fluorophenyl)aniline

Schiff bases, characterized by the azomethine group (-C=N-), are a prominent class of organic compounds synthesized through the condensation of primary amines with active carbonyl compounds. advancechemjournal.com The synthesis of Schiff bases derived from this compound typically involves its reaction with a suitable aldehyde or ketone under reflux, often in the presence of an acidic catalyst like glacial acetic acid. advancechemjournal.comacs.org The general synthetic route involves the nucleophilic attack of the amino group of this compound on the carbonyl carbon, followed by dehydration to yield the corresponding imine.

The characterization of these Schiff bases relies on a combination of spectroscopic techniques. acs.orgsemanticscholar.org Infrared (IR) spectroscopy is instrumental in confirming the formation of the Schiff base, with the appearance of a characteristic absorption band for the C=N stretching vibration, typically in the range of 1600-1650 cm⁻¹. nanobioletters.comscielo.org.co Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides evidence for the formation of the azomethine linkage through a characteristic singlet peak for the methine proton (-N=CH) in the downfield region of the spectrum. semanticscholar.orgscielo.org.co Carbon-13 NMR (¹³C NMR) further corroborates the structure with a signal for the azomethine carbon. semanticscholar.org Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized Schiff bases. semanticscholar.org

Table 1: Spectroscopic Data for a Representative Schiff Base

| Spectroscopic Technique | Characteristic Signal/Peak | Reference |

| IR (cm⁻¹) | ~1601 (C=N stretch) | semanticscholar.org |

| ¹H NMR (ppm) | ~8.92 (s, 1H, -N=CH) | semanticscholar.org |

| ¹³C NMR (ppm) | ~163 (HC=N) | semanticscholar.org |

| Mass Spec (m/z) | [M+H]⁺ corresponding to the molecular weight | semanticscholar.org |

Quinazoline (B50416) Derivatives incorporating the this compound Moiety

Quinazoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of applications. mdpi.comekb.eg The incorporation of the this compound moiety into the quinazoline scaffold can be achieved through several synthetic strategies. One common method involves the reaction of a substituted 2-aminobenzonitrile (B23959) with an appropriate reagent to form the pyrimidine (B1678525) ring of the quinazoline system, followed by the introduction of the this compound group at a specific position, often through a nucleophilic aromatic substitution reaction. acs.org Microwave-assisted synthesis has also been employed to facilitate the formation of quinazoline derivatives, offering advantages such as reduced reaction times and improved yields. mdpi.comekb.eg

The synthesis of 4-anilinoquinazoline (B1210976) derivatives, for instance, can involve the reaction of a 4-chloroquinazoline (B184009) intermediate with this compound. ijcce.ac.ir The characterization of these quinazoline derivatives is performed using standard analytical techniques, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the successful incorporation of the this compound moiety and the formation of the quinazoline ring system. ijcce.ac.irresearchgate.net

Pyrazolamine and Other Heterocyclic Compounds with 2-(2-Chloro-6-fluorophenyl) Substituents

The 2-(2-chloro-6-fluorophenyl) substituent can be incorporated into a variety of other heterocyclic systems, including pyrazoles and their fused analogues. The synthesis of such compounds often involves the use of a precursor already containing the 2-(2-chloro-6-fluorophenyl) group, which is then reacted to form the desired heterocyclic ring. For example, the synthesis of pyrazolo[1,5-a]pyrimidines can involve the condensation of a substituted aminopyrazole with a β-dicarbonyl compound. mdpi.com While direct synthesis from this compound might be less common, the incorporation of the 2-(2-chloro-6-fluorophenyl) moiety is a key strategy in the design of novel heterocyclic compounds.

The synthesis of pyrazolamine derivatives can be achieved through various routes, one of which involves the reaction of a hydrazine (B178648) with a β-ketonitrile. To incorporate the 2-(2-chloro-6-fluorophenyl) substituent, a precursor bearing this group would be necessary. The characterization of these heterocyclic compounds relies on spectroscopic methods to elucidate their structures and confirm the presence of the desired substituents. scielo.org.cobeilstein-journals.org

Structural Modifications and their Impact on Chemical Reactivity and Properties (Structure-Property Relationships)

These electronic effects can influence the reactivity of the molecule in several ways. For instance, in nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the halogens can activate the aromatic ring towards nucleophilic attack. acs.org The presence and position of these halogen atoms can also affect the acidity or basicity of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding.

Structure-property relationship studies aim to understand how these modifications translate to the macroscopic properties of the compounds. researchgate.net For example, the introduction of the 2-(2-chloro-6-fluorophenyl) group can modulate a molecule's lipophilicity, which in turn affects its solubility and other physicochemical properties. cymitquimica.com Computational methods, such as Density Functional Theory (DFT), are often employed to study the electronic properties, molecular electrostatic potential, and other descriptors to rationalize the observed chemical reactivity and properties of these modified compounds. researchgate.netacs.org

Applications in Chemical Synthesis and Materials Science

2-(2-Chloro-6-fluorophenyl)aniline as a Versatile Synthetic Building Block in Complex Molecule Construction

This compound has proven to be a crucial starting material or intermediate for the synthesis of intricate molecular architectures, particularly those with pharmaceutical applications. cymitquimica.comfrontierspecialtychemicals.comambeed.com Its utility stems from the reactivity of the aniline (B41778) nitrogen and the potential for further functionalization on the aromatic rings.

A prominent example of its application is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Lumiracoxib. nih.gov In the structure of Lumiracoxib, the 2-(2-chloro-6-fluoroanilino) moiety is a key component, directly attached to a substituted phenylacetic acid. nih.gov The synthesis of this drug highlights the role of this compound as a core fragment that is elaborated upon to build the final, biologically active molecule. nih.gov

Furthermore, this aniline derivative is instrumental in constructing potential therapeutic agents such as thrombin inhibitors. Research has detailed the synthesis of 2-(2-chloro-6-fluorophenyl)acetamides, which have shown potential as thrombin inhibitors. nih.gov The synthetic pathway to these compounds relies on using the aniline precursor and modifying it through a series of reactions, including Sandmeyer reactions, to achieve the desired acetamide (B32628) structure. nih.gov

The "2-chloro-6-fluorophenyl" fragment, derived from precursors like 2-chloro-6-fluorobenzaldehyde, is also found in a variety of bioactive heterocyclic compounds, including oxazoles and thiadiazoles. evitachem.comwikipedia.orgbohrium.com The synthesis of these complex molecules often involves building upon the halogenated phenyl ring, demonstrating the versatility of this structural motif in creating diverse chemical entities with potential applications in medicine and agrochemicals. evitachem.comrsc.org

Table 1: Examples of Complex Molecules Synthesized Using this compound or its Core Structure

| Molecule Name | Class | Application/Potential Application |

|---|---|---|

| Lumiracoxib | Phenylacetic acid derivative | Selective COX-2 inhibitor, NSAID nih.gov |

| 2-(2-Chloro-6-fluorophenyl)acetamide (B1486545) derivatives | Acetamide derivatives | Potential thrombin inhibitors nih.gov |

Role as a Key Reagent in Organic Transformations

The chemical reactivity of this compound allows it to participate in several key organic transformations, making it a valuable reagent for synthetic chemists.

Nucleophilic Aromatic Substitution: The amino group of the aniline is nucleophilic and can participate in substitution reactions. For instance, the synthesis of 2-anilinopyrimidines from the reaction of substituted anilines with 2-chloropyrimidines under microwave irradiation is a well-established method. rsc.org This type of aromatic nucleophilic substitution, often acid-catalyzed, showcases how the aniline moiety can be used to link the biphenyl (B1667301) structure to other heterocyclic systems. rsc.org The synthesis of Lumiracoxib also relies on the nucleophilicity of the aniline nitrogen to form a crucial C-N bond. nih.gov

Sandmeyer Reaction: The primary aromatic amine group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide array of functional groups. The Sandmeyer reaction, which converts diazonium salts to aryl halides using copper(I) halides, is a classic transformation. nih.gov In the synthesis of 2-(2-chloro-6-fluorophenyl)acetamide thrombin inhibitors, a Sandmeyer reaction is employed to introduce a chloro group onto an aromatic ring, demonstrating a key transformation of an amino precursor. nih.gov

Acylation: The aniline nitrogen readily reacts with acylating agents like chloroacetyl chloride to form amides. google.com This reaction is fundamental in preparing intermediates for more complex molecules, such as the aforementioned acetamide-based inhibitors. nih.govontosight.ai

Table 2: Key Organic Transformations Involving this compound

| Transformation Type | Reagents/Conditions | Product Type |

|---|---|---|

| Nucleophilic Aromatic Substitution | Chloro-N-heterocycles, Acid catalysis, Microwave irradiation | Anilinopyrimidines and related heterocycles rsc.org |

| Sandmeyer Reaction | tert-Butyl nitrite (B80452), CuCl₂ | Aryl chlorides nih.gov |

Contribution to the Synthesis of Specialty Chemicals

Specialty chemicals are high-value products produced in lower volumes for specific applications. This compound serves as a vital intermediate in the production of such chemicals, particularly in the pharmaceutical and agrochemical sectors. americanelements.com

The most significant contribution is to the pharmaceutical industry, as exemplified by its role in producing Lumiracoxib, a highly selective COX-2 inhibitor developed for treating osteoarthritis. nih.gov Its use also extends to the synthesis of other potential drug candidates, such as the 2-(2-chloro-6-fluorophenyl)acetamide derivatives investigated as thrombin inhibitors for anticoagulant therapies. nih.gov

Beyond these specific examples, the broader class of anilinopyrimidines, which can be synthesized from substituted anilines like the title compound, are known to possess biological activity as fungicides and pesticides. rsc.org This points to the potential of this compound as a precursor for new agrochemicals. The synthesis of various other bioactive molecules, including substituted oxazoles and acrylamides containing the 2-chloro-6-fluorophenyl moiety, further underscores its importance in generating novel specialty chemicals. evitachem.com

Potential in Advanced Materials Development (e.g., Ligands, Monomers, Catalysts)

While its primary documented use is in the synthesis of bioactive molecules, the structure of this compound suggests significant potential in the field of advanced materials.

Ligands for Catalysis: Biphenylamines and related structures are common scaffolds for ligands in transition metal catalysis. The nitrogen atom of the aniline and the potential for coordination with the halogen atoms could allow this molecule to act as a ligand for various metal centers. By modifying the aniline group or the aromatic rings, custom ligands could be designed for specific catalytic applications, such as cross-coupling reactions.

Monomers for Advanced Polymers: The aniline functional group provides a reactive handle for polymerization. It can be transformed into other functional groups, such as isocyanates or methacrylamides, which can then undergo polymerization. For example, studies have shown that fluorophenyl methacrylates can be polymerized using techniques like Atom Transfer Radical Polymerization (ATRP) to create well-defined polymers. researchgate.net These polymers can serve as precursors to libraries of poly(methacrylamides). researchgate.net The presence of fluorine in the resulting polymers could impart unique properties such as thermal stability, chemical resistance, and low surface energy.

Building Blocks for Organic Electronics: The conjugated biphenyl system in this compound is a feature often found in organic electronic materials. By incorporating this unit into larger conjugated systems, it could be used to develop materials for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of the material could be fine-tuned by the electron-withdrawing chloro and fluoro substituents.

Q & A

Q. What are the challenges in synthesizing coordination polymers with this ligand?

- Answer :

- Ligand Design : The -NH₂ group chelates metal ions (e.g., Cd²⁺), but steric bulk from Cl/F may distort geometry. Use bridging ligands (e.g., fumarate) to stabilize 2D/3D frameworks .

- Crystallization : Slow diffusion of Et₂O into DMF solutions yields high-quality crystals. Monitor pH to prevent ligand protonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.